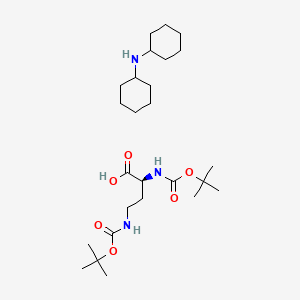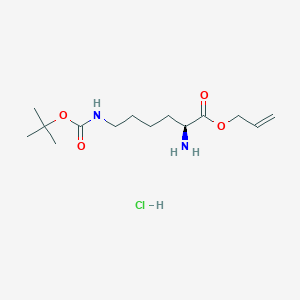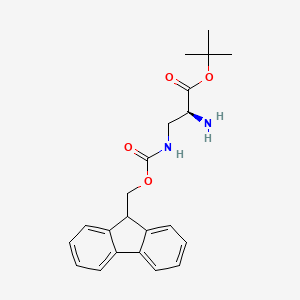
Fmoc-lys(ME,boc)-OH
Übersicht
Beschreibung
Fmoc-lys(ME,boc)-OH, also known as Nα-Fmoc-Nε-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the stepwise construction of peptides on solid-phase supports. The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyloxycarbonyl (Boc) group and methyl group protect the side chain of lysine.
Wirkmechanismus
Target of Action
The primary target of Fmoc-lys(ME,boc)-OH is the formation of peptide bonds in the process of solid-phase peptide synthesis (SPPS). This compound is used as a building block in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue .
Mode of Action
this compound interacts with its targets through the inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) moiety, which promotes the association of building blocks . The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group of lysine.
Biochemical Pathways
this compound plays a crucial role in the biochemical pathway of peptide synthesis. It contributes to the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The unique interactions of this compound, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of peptide bonds, contributing to the synthesis of complex peptides. This compound’s self-assembly features show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-modified amino acids and short peptides can be controlled by adjusting the peptide sequences . .
Biochemische Analyse
Biochemical Properties
Fmoc-lys(ME,boc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS . It interacts with various enzymes and proteins during this process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as the product’s stability and degradation
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It may interact with enzymes or cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Fmoc-Nε-(Boc, methyl)-lysine involves several steps:
Reductive Benzylation and Reductive Methylation: Lysine undergoes reductive benzylation followed by reductive methylation in a one-pot reaction.
Debenzylation and Boc Protection: The benzyl group is removed through catalytic hydrogenolysis, and the resulting compound is protected with a Boc group in another one-pot reaction.
Industrial Production Methods
Industrial production of Nα-Fmoc-Nε-(Boc, methyl)-lysine typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nα-Fmoc-Nε-(Boc, methyl)-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using secondary amines like piperidine, while the Boc group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound is used in peptide bond formation through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Nα-Fmoc-Nε-(Boc, methyl)-lysine is incorporated as a building block .
Wissenschaftliche Forschungsanwendungen
Nα-Fmoc-Nε-(Boc, methyl)-lysine has numerous applications in scientific research:
Peptide Synthesis: It is a crucial building block in the synthesis of site-specifically lysine monomethylated peptides.
Drug Delivery: Its self-assembly properties make it useful in designing drug delivery systems.
Biomaterials: The compound is used in the fabrication of functional materials due to its ability to form hydrogels and other nanostructures.
Biological Studies: It is employed in studying protein-protein interactions and enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Fmoc-Nε-(Boc)-lysine: Similar to Nα-Fmoc-Nε-(Boc, methyl)-lysine but lacks the methyl group.
Nα-Fmoc-Nε-(Boc, ethyl)-lysine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness
Nα-Fmoc-Nε-(Boc, methyl)-lysine is unique due to its specific protective groups, which provide greater control over peptide synthesis. The presence of both Boc and methyl groups offers additional stability and versatility in synthetic applications .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFOFHTAYQLS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657020 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951695-85-5 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 951695-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)









